

Determining the Stereochemistry of Reveromycin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reveromycin B*

Cat. No.: *B15563342*

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Introduction

Reveromycin B is a polyketide natural product isolated from the genus *Streptomyces*. It belongs to a class of spiroketal-containing compounds that have garnered significant interest due to their diverse biological activities, including antifungal and antitumor properties. The complex structure of **Reveromycin B**, featuring multiple stereocenters, necessitates a rigorous and multifaceted approach to unambiguously determine its three-dimensional architecture. This technical guide provides an in-depth overview of the key experimental methodologies and data interpretation strategies employed in the elucidation of the stereochemistry of **Reveromycin B**.

Determination of Relative Stereochemistry

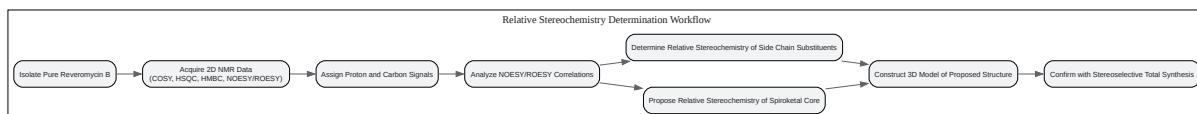
The relative configuration of the stereocenters in **Reveromycin B** was primarily established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and confirmation by stereoselective total synthesis.

Spectroscopic Analysis: Nuclear Overhauser Effect (NOE)

Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful techniques for determining the spatial proximity of protons within a

molecule. For molecules like **Reveromycin B**, these experiments provide crucial data for deducing the relative stereochemistry of substituents on its cyclic systems.

While a detailed NOE correlation map for **Reveromycin B** is not readily available in published literature, the general workflow for such an analysis is presented below. This logical workflow illustrates how the relative stereochemistry of the spiroketal core and the side chains would be determined.



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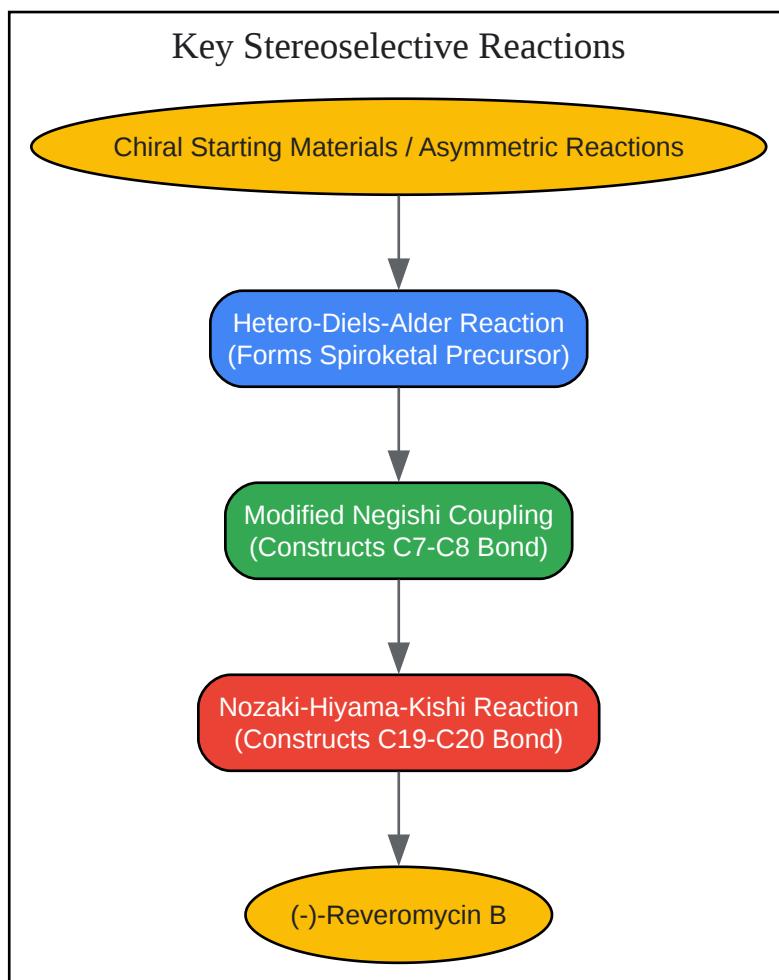
Caption: Logical workflow for the determination of relative stereochemistry.

Confirmation by Total Synthesis

The proposed relative stereochemistry of **Reveromycin B** has been unequivocally confirmed through multiple total syntheses. These synthetic routes employed highly stereoselective reactions to control the formation of each chiral center, ultimately leading to a synthetic product identical to the natural isolate.

Key Stereoselective Reactions in the Total Synthesis of (-)-Reveromycin B

The successful total syntheses of (-)-**Reveromycin B** relied on several key stereoselective reactions to construct the complex carbon skeleton with the correct stereochemistry.



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- To cite this document: BenchChem. [Determining the Stereochemistry of Reveromycin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563342#reveromycin-b-stereochemistry-determination>

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